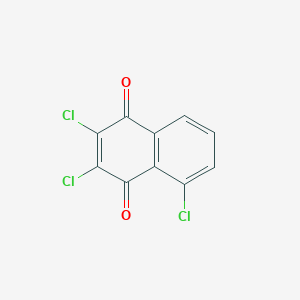

2,3,5-Trichloronaphthalene-1,4-dione

Description

Properties

CAS No. |

78237-03-3 |

|---|---|

Molecular Formula |

C10H3Cl3O2 |

Molecular Weight |

261.5 g/mol |

IUPAC Name |

2,3,5-trichloronaphthalene-1,4-dione |

InChI |

InChI=1S/C10H3Cl3O2/c11-5-3-1-2-4-6(5)10(15)8(13)7(12)9(4)14/h1-3H |

InChI Key |

RHPCIFCDZXGVMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C(=C(C2=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Physicochemical Properties

2,3,5-Trichloronaphthalene-1,4-dione (C₁₀H₃Cl₃O₂) is a polyhalogenated naphthoquinone derivative with a molecular weight of 261.5 g/mol. Its planar aromatic system features three chlorine substituents at positions 2, 3, and 5, alongside two ketone groups at positions 1 and 4. The electron-withdrawing effects of the chlorines and carbonyl groups confer significant electrophilicity, enabling diverse reactivity in organic synthesis.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 2,3,5-Trichloronaphthalene-1,4-dione |

| Molecular Formula | C₁₀H₃Cl₃O₂ |

| Molecular Weight | 261.5 g/mol |

| SMILES | C1=CC2=C(C(=C1)Cl)C(=O)C(=C(C2=O)Cl)Cl |

| InChI Key | RHPCIFCDZXGVMD-UHFFFAOYSA-N |

Spectroscopic Confirmation

Infrared (IR) spectroscopy reveals strong carbonyl absorptions at 1,680–1,720 cm⁻¹, characteristic of the quinone structure. Nuclear magnetic resonance (¹H NMR) spectra exhibit downfield-shifted aromatic proton signals due to electron-withdrawing chlorine and ketone groups, with coupling patterns confirming substitution positions. Mass spectrometry fragments at m/z 261 (molecular ion) and m/z 226 (loss of Cl) further validate the structure.

Primary Synthetic Routes

Direct Chlorination of Naphthalene-1,4-dione

The most straightforward method involves chlorinating naphthalene-1,4-dione under controlled conditions. Using chlorine gas (Cl₂) in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) at 30–90°C, chlorination proceeds regioselectively to yield the 2,3,5-trichloro derivative. However, this method often requires stringent temperature control to minimize over-chlorination and byproduct formation.

Catalytic Chlorination via 1-Naphthylamine-4-Sodium Sulfonate

A patented aqueous-phase synthesis (CN100347141C) offers a scalable alternative. The process involves four stages:

- Acidification of 1-Naphthylamine-4-Sodium Sulfonate : Dissolving the sulfonate in water and adjusting pH to 2–5 with hydrochloric, sulfuric, or phosphoric acid.

- Catalyst Addition : Introducing iron powder, zinc powder, or their salts (1–10 wt% relative to sulfonate) to enhance chlorination efficiency.

- Chlorination : Introducing Cl₂ gas at 20–90°C for 20 hours until raw material depletion.

- Recrystallization : Purifying the crude product (≥90% purity) using ethanol, toluene, or chlorobenzene to achieve ≥98.5% purity.

Table 2: Representative Synthesis Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fe powder | Ethanol | 30–90 | 73.3 | 98.5 |

| Zn powder | Toluene | 20–90 | 72.0 | 98.5 |

| FeSO₄ | Chlorobenzene | 30–90 | 73.3 | 98.5 |

Mechanistic Insights and Process Optimization

Role of Catalysts

Iron and zinc catalysts facilitate electron transfer, accelerating the substitution of hydrogen atoms by chlorine. For example, Fe²⁺ ions act as redox mediators, stabilizing intermediates during electrophilic aromatic substitution. Zinc powder, conversely, directly reduces Cl₂ to Cl⁻, generating reactive chlorine radicals for selective chlorination.

Solvent Effects on Recrystallization

Ethanol and toluene achieve superior purity (>98.5%) due to their moderate polarity, which selectively dissolves impurities while precipitating the target compound. Chlorobenzene, though less environmentally benign, offers high solubility for the crude product, enabling efficient crystal growth.

Temperature and Reaction Kinetics

Elevated temperatures (70–90°C) accelerate chlorination but risk over-reaction. Kinetic studies suggest optimal conversion occurs at 50–60°C, balancing reaction rate and selectivity.

Comparative Analysis of Synthetic Methods

Direct vs. Sulfonate-Mediated Chlorination

The direct method offers simplicity but suffers from lower yields (60–70%) due to byproducts. The sulfonate route achieves higher yields (72–73%) and purity by leveraging aqueous-phase reactivity and catalytic control.

Environmental and Economic Considerations

The patented method eliminates organic solvents during chlorination, reducing waste and costs. However, recrystallization still requires solvents like ethanol, necessitating recovery systems for industrial viability.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloronaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state quinones, while reduction can yield hydroquinone derivatives.

Scientific Research Applications

2,3,5-Trichloronaphthalene-1,4-dione has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,5-Trichloronaphthalene-1,4-dione is largely defined by its chemical structure. The presence of chlorine atoms and the quinone structure make it a highly reactive compound. It can interact with various molecular targets, including enzymes and proteins, through redox reactions and covalent bonding. These interactions can lead to the modulation of biological pathways and the exertion of its biological effects.

Comparison with Similar Compounds

Chlorination Patterns: Trichloro vs. Dichloro Derivatives

2,3-Dichloronaphthalene-1,4-dione ():

- Substituents : Chlorines at positions 2 and 3.

- Reactivity: Exhibits high selectivity in coupling reactions with anilines, forming mono-coupled products under surfactant-mediated conditions .

- Biological Utility : Serves as a precursor for heterocyclic bioactive compounds, such as antitumor and antimicrobial agents, due to its ability to undergo nucleophilic substitution .

2,3,5-Trichloronaphthalene-1,4-dione :

- Substituents : Additional chlorine at position 5 increases steric hindrance and electron-withdrawing effects.

- Predicted Reactivity : Likely exhibits reduced coupling efficiency compared to dichloro derivatives due to higher electrophilicity and steric constraints.

Positional Isomerism: 2,3,5- vs. 2,3,6-Trichloro Derivatives

2,3,6-Trichloronaphthalene-1,4-dione ():

- Substituents : Chlorines at positions 2, 3, and 6.

- Impact of Isomerism : The shift of the third chlorine from position 5 to 6 alters molecular symmetry and dipole moments. This positional difference may influence solubility, crystal packing, and interaction with biological targets.

Comparison :

- Steric Effects: The 2,3,5-isomer may exhibit lower steric hindrance near the quinone carbonyl groups compared to the 2,3,6-isomer.

- Electronic Effects: Both isomers share strong electron-withdrawing properties, but the 2,3,5-derivative may have a more polarized quinone core.

Substituent Diversity: Hydroxy, Alkyl, and Amino Analogues

5-Hydroxy-2-(tert-pentyl)naphthalene-1,4-dione ():

- Substituents : Hydroxyl and tert-pentyl groups.

- Properties : The hydroxyl group increases hydrogen-bonding capacity, while the bulky tert-pentyl group enhances lipophilicity (LogP ~3.08, similar to ).

2-Amino-3-methylnaphthalene-1,4-dione ():

- Substituents: Amino and methyl groups.

- Reactivity: Amino groups act as electron donors, reducing the quinone’s electrophilicity and enabling participation in redox cycling or polymerization reactions.

Q & A

Q. 1.1. What are the standard synthetic routes for 2,3,5-Trichloronaphthalene-1,4-dione, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions involving halogenated naphthoquinones. For example, describes the synthesis of structurally similar chlorinated naphthoquinones using 2,3-dichloro-1,4-naphthoquinone as a precursor. Key steps include:

- Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) is used to enhance reactivity and solubility of intermediates .

- Catalyst/base optimization : Triethylamine (EtN) is employed to neutralize HCl byproducts, improving reaction efficiency .

- Purification : Column chromatography or recrystallization is critical for isolating pure products. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. 1.2. How should researchers characterize 2,3,5-Trichloronaphthalene-1,4-dione to confirm structural integrity?

Methodological Answer:

- Spectroscopic analysis : Use H/C NMR to identify aromatic protons and carbonyl groups. IR spectroscopy confirms C=O (1650–1700 cm) and C-Cl (550–800 cm) stretches .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., halogen bonding) .

- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS, observing [M+H] or [M-Cl] fragments .

Advanced Research Questions

Q. 2.1. How can solvent-dependent crystallization impact the polymorphic forms of 2,3,5-Trichloronaphthalene-1,4-dione?

Methodological Answer: highlights solvent polarity and hydrogen-bonding capacity as critical factors. For example:

- Polar solvents (e.g., DMF) : Promote planar naphthoquinone structures via C–H···O interactions .

- Nonpolar solvents (e.g., hexane) : May yield distorted crystal lattices due to weak van der Waals forces.

Experimental Design : Conduct parallel crystallizations in varying solvents, followed by single-crystal XRD to compare packing motifs and thermodynamic stability .

Q. 2.2. What strategies resolve contradictions in spectroscopic data for halogenated naphthoquinones?

Methodological Answer:

- Impurity identification : Use HPLC-MS to detect side products (e.g., dehalogenated byproducts) that may skew NMR/IR results .

- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility (e.g., quinone ring puckering) that causes signal splitting .

- Computational validation : Compare experimental spectra with DFT-calculated vibrational frequencies or chemical shifts .

Q. 2.3. How can researchers assess the environmental persistence and toxicity of 2,3,5-Trichloronaphthalene-1,4-dione?

Methodological Answer:

- Degradation studies : Expose the compound to UV light or aqueous solutions at varying pH to simulate environmental breakdown. Monitor via LC-MS for chlorinated degradation products .

- Ecotoxicology assays : Use Daphnia magna or algal models to determine LC values. Reference protocols from ATSDR/NTP/EPA guidelines for standardized testing .

Safety and Handling

Q. 3.1. What PPE and engineering controls are essential when handling 2,3,5-Trichloronaphthalene-1,4-dione?

Methodological Answer:

- Respiratory protection : Use NIOSH-approved N95 masks or powered air-purifying respirators (PAPRs) to avoid inhalation of fine particles .

- Gloves : Nitrile or neoprene gloves (EN 374 standard) prevent dermal exposure. Check for tears before use and decontaminate after disposal .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to capture volatile chlorinated byproducts .

Q. 3.2. How should waste containing 2,3,5-Trichloronaphthalene-1,4-dione be managed?

Methodological Answer:

- Segregation : Store halogenated waste separately in labeled, corrosion-resistant containers to prevent reactions with non-halogenated organics .

- Disposal : Collaborate with licensed hazardous waste contractors for incineration at ≥1200°C to ensure complete mineralization of chlorinated compounds .

Biological and Mechanistic Studies

Q. 4.1. What experimental approaches evaluate the DNA-intercalation potential of 2,3,5-Trichloronaphthalene-1,4-dione?

Methodological Answer:

- UV-Vis titration : Monitor hypochromism or bathochromic shifts in DNA-complexed samples to assess binding affinity .

- Gel electrophoresis : Compare DNA migration patterns with/without the compound; intercalators typically retard mobility due to structural distortion .

- Molecular docking : Use AutoDock Vina to simulate interactions with B-DNA (PDB: 1BNA), focusing on minor-groove binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.